Bismuth tungsten oxide (Bi2W3O12)

Content Navigation

CAS Number

Product Name

IUPAC Name

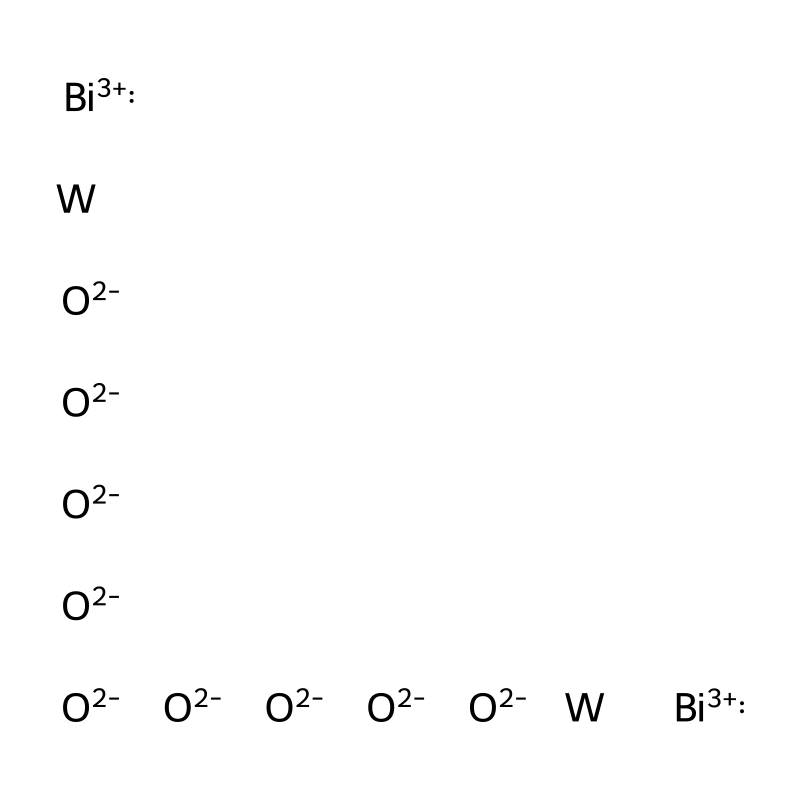

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bismuth tungsten oxide, with the chemical formula Bismuth Tungsten Oxide (Bi₂W₃O₁₂), is a member of the Aurivillius family of layered perovskites. It is characterized by its unique layered structure, which consists of alternating perovskite-like units and bismuth oxide layers. This compound exhibits a variety of interesting properties, including photocatalytic activity, which has garnered significant attention for applications in environmental remediation and energy conversion.

The crystal structure of Bismuth Tungsten Oxide can be described as having a layered arrangement that facilitates ion mobility and electronic conductivity. Its band gap energy is approximately 2.8 eV, making it responsive to visible light, which is a critical feature for photocatalytic applications .

Photocatalysis

Bi₂W₃O₁₂ exhibits excellent photocatalytic activity, meaning it can utilize light to drive chemical reactions. This property makes it a valuable candidate for various applications, including:

- Water treatment: Bi₂W₃O₁₂ can degrade organic pollutants and harmful microorganisms in water when exposed to light []. This holds promise for developing efficient and environmentally friendly water purification methods.

- Hydrogen production: Bi₂W₃O₁₂ can split water molecules into hydrogen and oxygen using sunlight, offering a clean and sustainable way to generate hydrogen fuel [].

Electrocatalysis

Bi₂W₃O₁₂ demonstrates promising electrocatalytic properties, making it a potential candidate for:

- Fuel cells: Bi₂W₃O₁₂ can act as an efficient electrocatalyst for oxygen reduction reaction (ORR), a crucial process in fuel cells that convert chemical energy into electrical energy [].

- Sensors: Bi₂W₃O₁₂ offers potential for developing highly sensitive and selective sensors for various gases and chemicals due to its ability to change its electrical properties upon exposure to specific molecules [].

Other Applications

Beyond photocatalysis and electrocatalysis, research also explores Bi₂W₃O₁₂ for:

- Lithium-ion batteries: Bi₂W₃O₁₂ exhibits potential as an anode material for lithium-ion batteries due to its high theoretical capacity for lithium storage [].

- Biomedical applications: Recent studies suggest Bi₂W₃O₁₂ nanoparticles possess antibacterial and anticancer properties, opening potential avenues for biomedical applications [].

The general reaction for the photocatalytic degradation can be represented as follows:

Research on the biological activity of Bismuth Tungsten Oxide indicates its potential as an antibacterial agent. Its photocatalytic properties enable it to generate reactive oxygen species when exposed to light, which can effectively kill bacteria and degrade organic matter. This property makes it suitable for applications in water treatment and self-cleaning surfaces .

Additionally, studies suggest that Bismuth Tungsten Oxide may have cytotoxic effects on certain cancer cell lines, although further research is needed to fully understand its mechanisms and efficacy in biological systems .

Several synthesis methods have been developed for Bismuth Tungsten Oxide, each affecting its morphology and photocatalytic efficiency:

- Glycol Method: Involves heating bismuth and tungsten precursors in ethylene glycol under atmospheric pressure. This method yields high photocatalytic activity due to the balanced formation of crystalline bismuth tungstate and low-crystallinity bismuth oxide .

- Sol-Gel Process: A widely used method that allows for control over particle size and morphology by manipulating precursor concentrations and reaction conditions.

- Hydrothermal Synthesis: This technique uses high-pressure steam to facilitate the growth of nanoparticles in a controlled environment, resulting in uniform particle size and enhanced photocatalytic properties.

- Co-precipitation: Involves mixing solutions of bismuth and tungsten salts followed by precipitation under specific pH conditions to form Bismuth Tungsten Oxide.

These methods can produce various morphologies such as nanoplates, nanoflowers, or hierarchical structures, each impacting the material's photocatalytic performance .

Bismuth Tungsten Oxide has diverse applications primarily due to its photocatalytic properties:

- Environmental Remediation: Effective in degrading pollutants in wastewater through photocatalysis.

- Water Splitting: Potential use in hydrogen production via water splitting under visible light.

- Antibacterial Coatings: Utilized in self-cleaning surfaces due to its ability to degrade organic contaminants.

- Solar Energy Conversion: Explored for use in solar cells due to its suitable band gap for light absorption.

Interaction studies involving Bismuth Tungsten Oxide focus on its behavior when combined with other materials or under varying environmental conditions. For instance:

- Doping Strategies: Incorporating metals or rare earth elements can enhance its photocatalytic efficiency by improving charge separation and reducing recombination rates.

- Composite Materials: Combining Bismuth Tungsten Oxide with other semiconductors can lead to improved performance in photocatalytic applications by creating heterojunctions that facilitate electron transfer.

These studies are crucial for optimizing the material's performance across various applications .

Bismuth Tungsten Oxide shares similarities with several other compounds within the family of bismuth-based oxides. Here are some notable comparisons:

| Compound | Unique Features | Limitations |

|---|---|---|

| Bismuth Molybdate | Good visible light responsiveness; used in water treatment | Limited stability under UV light |

| Bismuth Vanadate | High photocatalytic activity; effective for dye degradation | Susceptibility to photodegradation |

| Bismuth Ferrite | Exhibits magnetic properties; used in data storage | Lower efficiency in photocatalysis compared to Bi₂W₃O₁₂ |

| Bismuth Titanate | Ferroelectric properties; potential for memory devices | Less effective as a photocatalyst |

Bismuth Tungsten Oxide stands out due to its excellent balance between structural stability, visible light absorption capability, and high photocatalytic efficiency, making it particularly suitable for environmental applications .

Bismuth tungsten oxide compounds have been studied within the broader context of the Bi₂O₃-WO₃ system, which has been investigated since the mid-20th century. Research into the phase relations of this binary system has revealed several stable compositions, including Bi₂W₃O₁₂. Early crystallographic studies established the structural parameters of various bismuth tungsten oxides, with particular interest in their unique layered arrangements and potential applications. The compound is part of a family of materials that includes other stoichiometries such as Bi₂WO₆ and Bi₂W₂O₉, each exhibiting distinct properties and crystal structures.

Current Research Trends and Significance in Materials Science

In recent years, bismuth tungsten oxide compounds have attracted renewed interest due to their diverse functional properties. Current research focuses primarily on:

Photocatalytic Applications: Bi₂W₃O₁₂ has shown promise for degradation of organic pollutants under visible light irradiation, addressing critical environmental challenges.

Ferroelectric Properties: Related bismuth tungsten compounds exhibit interesting ferroelectric behaviors, with potential applications in memory storage and electronic devices.

Spin-Orbit Coupling Effects: Recent research has identified significant Rashba spin-splitting in certain bismuth tungsten oxide compounds, opening pathways for spintronic applications.

Advanced Material Design: The layered structure of these compounds allows for band engineering and property optimization through compositional modifications.

Solid-state Reaction Strategies

Solid-state reaction strategies represent the most traditional and widely employed method for synthesizing bismuth tungsten oxide compounds [2]. These approaches involve the direct reaction between solid precursors at elevated temperatures, typically requiring careful control of stoichiometric ratios and thermal treatment conditions [5].

The conventional solid-state synthesis of bismuth tungsten oxide begins with the mechanical mixing of bismuth oxide and tungsten oxide precursors in predetermined molar ratios [14]. The mixed powders are typically subjected to calcination temperatures ranging from 750°C to 950°C, with optimal phase formation occurring at approximately 800°C for extended periods [2] [22]. Research has demonstrated that calcination at 750°C represents the optimal temperature to obtain close to single-phase powder with minimal secondary phase formation [2].

The solid-state reaction mechanism involves the diffusion of ionic species across grain boundaries at high temperatures, facilitating the formation of the desired bismuth tungsten oxide phase [5]. Temperature control emerges as a critical parameter, as insufficient heating results in incomplete reaction, while excessive temperatures can lead to volatilization of bismuth species and formation of undesired phases [17] [22].

Table 1: Solid-state Synthesis Parameters for Bismuth Tungsten Oxide

| Temperature (°C) | Duration (hours) | Phase Purity | Grain Size (nm) | Reference |

|---|---|---|---|---|

| 750 | 12 | >95% | 200-300 | [2] |

| 800 | 24 | >98% | 150-250 | [22] |

| 850 | 18 | 90-95% | 300-400 | [34] |

| 900 | 12 | 85-90% | 400-500 | [21] |

The optimization of solid-state synthesis requires precise control of atmospheric conditions, with air or oxygen atmospheres generally preferred to prevent reduction reactions [15]. The heating rate also significantly influences the final product quality, with slow heating rates (1-2°C per minute) providing better crystallinity compared to rapid heating protocols [22] [24].

Sol-gel and Hydrothermal Synthesis Routes

Sol-gel and hydrothermal synthesis routes offer enhanced control over particle morphology, size distribution, and crystallinity compared to conventional solid-state methods [3] [6]. These wet-chemical approaches enable the synthesis of bismuth tungsten oxide at relatively lower temperatures while providing superior homogeneity at the molecular level [14] [17].

The sol-gel methodology involves the formation of a colloidal suspension followed by gelation to create a solid network structure [11]. For bismuth tungsten oxide synthesis, bismuth nitrate pentahydrate and sodium tungstate dihydrate serve as common precursors [6] [22]. The process typically requires acidic conditions with hydrochloric acid or nitric acid to maintain solution stability and prevent premature precipitation [17].

Hydrothermal synthesis represents a particularly effective approach for producing high-quality bismuth tungsten oxide nanostructures [6] [9]. This method utilizes elevated temperature and pressure conditions in aqueous media, typically operating at temperatures between 150°C and 200°C under autogenous pressure [6] [22]. The hydrothermal approach enables precise morphological control through manipulation of reaction parameters including temperature, duration, precursor concentration, and solution acidity [11] [17].

Table 2: Hydrothermal Synthesis Conditions for Bismuth Tungsten Oxide

| Temperature (°C) | Pressure (MPa) | Duration (hours) | Morphology | Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| 160 | Autogenous | 12 | Nanosheets | 35.8 | [6] |

| 180 | Autogenous | 18 | Hierarchical | 26.0 | [22] |

| 200 | Autogenous | 24 | Nanoflakes | 21.6 | [6] |

Research has established that solution acidity represents a critical parameter in hydrothermal synthesis, with optimal results achieved at acidic conditions around 1.2 [14]. An excess amount of tungstate precursor, typically 10% above stoichiometric requirements, proves necessary to obtain high yields of uniform particles with desired architectural features [14]. The hydrothermal method also enables the formation of hierarchical structures, such as flake-ball particles assembled from polycrystalline flakes composed of rectangular platelets [14].

The sol-gel approach demonstrates particular advantages in producing composite materials and doped systems [3]. The molecular-level mixing achieved through sol-gel processing facilitates uniform distribution of dopant species and enhanced phase homogeneity [11]. Calcination temperatures for sol-gel derived precursors typically range from 400°C to 600°C, significantly lower than those required for solid-state synthesis [36].

Microwave-assisted and Nanostructuring Approaches

Microwave-assisted synthesis has emerged as a powerful technique for rapid and efficient preparation of bismuth tungsten oxide nanomaterials [7] [9] [12]. This approach utilizes microwave irradiation to provide rapid heating and shorter reaction times compared to conventional thermal methods [11] [12].

The microwave-assisted hydrothermal method enables the preparation of bismuth tungsten oxide nanocrystals with controllable morphologies [9]. Research has demonstrated that precursor suspension acidity significantly influences the final product morphology, with acidic conditions (0.25) favoring the formation of three-dimensional flower-like aggregations of nanoflakes, while alkaline conditions (10.05) promote the formation of nanooctahedral crystals [9].

Microwave synthesis offers several distinct advantages including uniform heating, reduced synthesis time, and enhanced crystallinity [11] [12]. The rapid heating provided by microwave irradiation can complete reactions within minutes rather than hours required by conventional methods [12]. Studies have shown that microwave-assisted synthesis at 800 watts for 30 seconds can produce bismuth-based oxide nanomaterials with exceptional properties [8] [12].

Table 3: Microwave-assisted Synthesis Parameters

| Power (W) | Duration (min) | Morphology | Crystallite Size (nm) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 560 | 11 | Nanoparticles | 85 | >95 | [8] |

| 800 | 0.5 | Nanosheets | 100-200 | >90 | [8] |

| 900 | 10 | Hierarchical | 150-250 | >85 | [21] |

Nanostructuring approaches focus on controlling the size, shape, and dimensionality of bismuth tungsten oxide particles [11] [13]. Template-free solvothermal methods have been successfully developed to prepare two-dimensional mesoporous nanoplates [13] [33]. The duration of solvothermal reaction significantly impacts crystalline properties, with optimal conditions requiring careful optimization to achieve the best photocatalytic performance [33].

The synthesis of quantum dots represents an advanced nanostructuring approach, utilizing surfactants such as sodium oleate to control particle growth and prevent agglomeration [26]. These methods enable the production of ultrasmall bismuth tungsten oxide particles with quantum confinement effects [26].

Challenges in Stoichiometric Control and Scalability

Stoichiometric control represents one of the most significant challenges in bismuth tungsten oxide synthesis, particularly due to the volatility of bismuth species at elevated temperatures [15] [17] [24]. The tendency for bismuth loss during high-temperature processing necessitates careful adjustment of precursor ratios and synthesis conditions [17] [22].

Research has identified that bismuth volatilization becomes problematic above 824°C, the melting point of bismuth oxide [24] [25]. This volatilization leads to bismuth-deficient products and the formation of secondary phases [17]. Strategies to mitigate bismuth loss include the use of excess bismuth precursors, controlled atmosphere processing, and optimization of heating profiles [15] [22].

The formation of impurity phases represents another significant challenge in maintaining stoichiometric control [17]. Studies have revealed that various impurities can form depending on synthesis conditions, including tungsten trioxide hydrate (41.09%) under strongly acidic conditions, bismuth oxides under alkaline conditions (up to 18.88%), and bismuth oxynitrate under intermediate acidity conditions [17].

Table 4: Common Impurity Phases in Bismuth Tungsten Oxide Synthesis

| Synthesis Condition | Primary Impurity | Content (%) | Formation Mechanism | Reference |

|---|---|---|---|---|

| Strong Acid (1.5 M) | Tungsten Trioxide Hydrate | 41.09 | Excess Tungsten | [17] |

| Neutral (7.01) | Bismuth Oxynitrate | 5-10 | Incomplete Reaction | [17] |

| Strong Base (12.98) | Bismuth Oxide | 18.88 | Bismuth Precipitation | [17] |

Scalability challenges arise from the difficulty in maintaining uniform temperature and composition control in large-scale synthesis [5] [15]. Laboratory-scale synthesis methods often prove difficult to scale up due to heat transfer limitations, mixing efficiency, and raw material homogeneity issues [20]. Industrial production typically requires solid-state reaction methods due to their relative simplicity and cost-effectiveness, despite the enhanced control offered by wet-chemical approaches [15].

The development of continuous synthesis processes represents an ongoing area of research to address scalability challenges [20]. Microwave-assisted methods show promise for scale-up due to their rapid processing times and uniform heating characteristics [11] [12]. However, the scalability of microwave synthesis remains limited by equipment constraints and power requirements [11].